2-(1H-indol-3-ylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-11-6-7-14-15(8-11)24-18(20-14)21-17(22)10-23-16-9-19-13-5-3-2-4-12(13)16/h2-9,19H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHJWYZKFHOHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzothiazole Moiety: The benzothiazole ring is often synthesized through the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.
Coupling Reaction: The indole and benzothiazole moieties are then linked via a sulfanyl bridge. This can be achieved by reacting the indole with a suitable thiol reagent, followed by coupling with the benzothiazole derivative under appropriate conditions.
Acetylation: The final step involves the acetylation of the coupled product to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the indole and benzothiazole moieties can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could act as a pharmacophore in drug design, potentially targeting enzymes or receptors involved in various diseases.
Biological Research: It may be used as a probe to study biological pathways involving indole and benzothiazole derivatives.
Materials Science: The compound could be explored for its electronic properties, given the presence of conjugated systems in its structure.
Agrochemicals: Its potential biological activity might make it useful as a pesticide or herbicide.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indole and benzothiazole rings could facilitate binding to active sites, while the sulfanyl and acetamide groups might enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- 6-Substituents on Benzothiazole : Electron-withdrawing groups (e.g., nitro in BTC-r) enhance antimicrobial activity compared to electron-donating groups (e.g., methoxy in BTC-j) . The 6-methyl group in the target compound may balance lipophilicity and membrane permeability.
- Acetamide Substituents: The indole-3-sulfanyl group in the target compound likely improves π-π stacking and hydrogen-bonding interactions with biological targets, analogous to pyridinylamino (BTC-j, BTC-r) or triazole () substituents .
Table 2: Comparative Bioactivity Data
Key Observations :
- Antimicrobial Activity : BTC-j and BTC-r demonstrate potent activity against Gram-negative bacteria, likely due to DNA gyrase inhibition. The indole-sulfanyl group in the target compound may exhibit similar or enhanced interactions with gyrase, given indole's planar aromaticity .
- Enzyme Inhibition : BTA (a trifluoromethyl-benzothiazole analog) shows high CK-1δ inhibition (pIC50: 7.8), suggesting that substituents on the acetamide chain critically influence kinase binding .
Molecular Docking and Binding Interactions
Table 3: Docking Scores and Interactions
Key Observations :
Challenges :
- Steric hindrance from the 6-methyl group may slow substitution reactions, necessitating optimized conditions (e.g., reflux in DMF) .
Q & A
Q. What are the optimized synthetic routes for 2-(1H-indol-3-ylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide?
A multi-step synthesis is typically employed:
- Step 1: React 6-methyl-1,3-benzothiazol-2-amine with chloroacetyl chloride in the presence of sodium acetate to form an intermediate acetamide .
- Step 2: Couple the intermediate with 1H-indole-3-thiol via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
- Key considerations: Optimize reaction time (6–8 hours), temperature (room temperature for coupling), and solvent systems (e.g., ethanol for recrystallization) to achieve yields >70% .
Q. Which analytical techniques are critical for characterizing this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy: Confirm connectivity via ¹H NMR (e.g., δ 5.38–5.48 ppm for –SCH₂– groups) and ¹³C NMR (e.g., 165.0 ppm for amide C=O) .
- IR spectroscopy: Identify functional groups (e.g., 1671–1682 cm⁻¹ for C=O stretches) .
- Mass spectrometry: Validate molecular weight (e.g., HRMS [M+H]⁺) .
- X-ray crystallography: Resolve 3D structure and intermolecular interactions (e.g., H-bonded dimers) .
Advanced Research Questions
Q. How can contradictory bioactivity data be resolved in studies of this compound?
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized assays: Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial activity with consistent bacterial strains .
- Purity validation: Employ HPLC (≥95% purity) and elemental analysis to rule out by-products .
- Dose-response curves: Establish EC₅₀ values across multiple replicates to assess reproducibility .
Q. What structural modifications enhance its anticancer activity?
Structure-Activity Relationship (SAR) studies suggest:
- Benzothiazole substitution: A 6-methyl group improves cellular uptake .
- Indole modifications: Electron-withdrawing groups (e.g., –NO₂) at the indole 5-position increase cytotoxicity .
- Sulfanyl linker replacement: Replacing –S– with –SO₂– enhances stability but may reduce permeability .
- Data-driven example: Analog N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-isopropyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (ECHEMI: 763100-17-0) showed 3-fold higher activity against MCF-7 cells .
Q. How can computational methods predict binding modes with biological targets?
- Molecular docking: Use AutoDock Vina to model interactions with enzymes like topoisomerase II (PDB: 1ZXM). Key residues (e.g., Asp543) form H-bonds with the acetamide group .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore mapping: Identify essential features (e.g., hydrophobic benzothiazole, hydrogen-bond acceptor at indole N–H) .
Methodological Challenges and Solutions
Q. What strategies improve solubility for in vivo studies?
- Co-solvents: Use DMSO:PBS (10:90) for initial formulations .
- Prodrug design: Introduce phosphate esters at the indole NH to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Q. How are intermolecular interactions in the crystal lattice characterized?
- X-ray diffraction: Resolve H-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) and π-π stacking (3.6–3.8 Å) .
- Hirshfeld surface analysis: Quantify contact contributions (e.g., 24% H⋯H, 18% S⋯S) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
